2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione 2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 326920-64-3
VCID: VC0405374
InChI: InChI=1S/C16H17ClN2O2/c1-10-6-7-11(8-14(10)17)18-9-19-15(20)12-4-2-3-5-13(12)16(19)21/h2-3,6-8,12-13,18H,4-5,9H2,1H3
SMILES: CC1=C(C=C(C=C1)NCN2C(=O)C3CC=CCC3C2=O)Cl
Molecular Formula: C16H17ClN2O2
Molecular Weight: 304.77g/mol

2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

CAS No.: 326920-64-3

Main Products

VCID: VC0405374

Molecular Formula: C16H17ClN2O2

Molecular Weight: 304.77g/mol

2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione - 326920-64-3

CAS No. 326920-64-3
Product Name 2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Molecular Formula C16H17ClN2O2
Molecular Weight 304.77g/mol
IUPAC Name 2-[(3-chloro-4-methylanilino)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Standard InChI InChI=1S/C16H17ClN2O2/c1-10-6-7-11(8-14(10)17)18-9-19-15(20)12-4-2-3-5-13(12)16(19)21/h2-3,6-8,12-13,18H,4-5,9H2,1H3
Standard InChIKey SIJFZMFQCJLPGH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NCN2C(=O)C3CC=CCC3C2=O)Cl
Canonical SMILES CC1=C(C=C(C=C1)NCN2C(=O)C3CC=CCC3C2=O)Cl
PubChem Compound 3114418
Last Modified Nov 17 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator